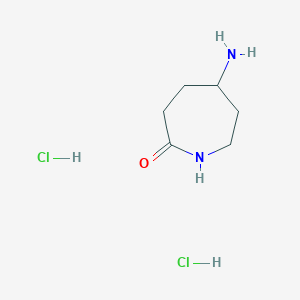![molecular formula C9H16ClN B1383265 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2031260-37-2](/img/structure/B1383265.png)
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Overview
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride is a chemical compound with the CAS Number: 2031260-37-2 . It has a molecular weight of 173.69 . The IUPAC name for this compound is (1R,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride .
Molecular Structure Analysis
The InChI code for 8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride is 1S/C9H15N.ClH/c1-2-8-6-9(3-4-9)5-7(1)10-8;/h7-8,10H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
Synthesis and Chemical Properties
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride has been studied for its synthesis and unique chemical properties. In one study, the N-Boc-protected form of this compound was synthesized, showcasing the compound's potential in chemical synthesis processes (Mandzhulo, A., Mel’nichuk, N. A., Fetyukhin, V., & Vovk, M. V., 2016). Another study focused on the synthesis of related compounds, illustrating the compound's role in the development of new chemical entities (Connolly, T. J. et al., 2010).
Anti-Tumor and Anti-Angiogenic Activity
Research has been conducted on derivatives of 8-Azaspiro compounds for their potential anti-tumor and anti-angiogenic activities. One study found that certain derivatives exhibited significant anti-proliferative activity against human ovarian cancer cells and murine osteosarcoma cells, indicating potential applications in cancer therapy (Basappa et al., 2009).
Crystal and Molecular Structure Studies
The crystal and molecular structure of compounds related to 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride have been explored. One study investigated the structure of a derivative compound, providing insights into its molecular conformation and potential interactions (Manjunath, H. R. et al., 2011).
Drug Discovery and Chemical Synthesis
Several studies have highlighted the role of 8-Azaspiro compounds in drug discovery and chemical synthesis. Their diverse applications in synthesizing new chemical entities and potential as scaffolds in drug development have been noted (Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A., 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8-6-9(3-4-9)5-7(1)10-8;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNKEMOXRYGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC3)CC1N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)






![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)

![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)

